![molecular formula C20H17ClFN3O2 B2395103 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-75-1](/img/structure/B2395103.png)
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Anti-tubercular Agents
- The 2,4-diaminoquinazoline class, structurally similar to the query compound, has shown effectiveness as an inhibitor of Mycobacterium tuberculosis growth. This class's systematic evaluation revealed key structure-activity relationships, with certain segments of the molecule being crucial for its potency against tuberculosis. This includes the benzylic amine at the 4-position, the piperidine at the 2-position, and the importance of the N-1 position. Such compounds have shown bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).
Antimicrobial Activity
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related in structure to the query compound, were synthesized and showed potential antimicrobial activity. This highlights the quinazoline derivatives' role in developing new antimicrobial agents, particularly against antibiotic-resistant strains (Babu et al., 2015).
Anti-fungal Agents
- Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and evaluated for their anti-fungal properties against the phytopathogenic fungus Rhizoctonia solani. Certain compounds in this series exhibited excellent inhibitory effects, with one compound showing potency nearly threefold more effective than commercialized fungicides. This suggests the potential of such compounds in developing efficient fungicides to control phytopathogenic fungi (Ding et al., 2022).
Anti-inflammatory Activity
- Fluorine-substituted quinazoline derivatives demonstrated significant anti-inflammatory activity. The introduction of fluorine substituents enhanced the compounds' solubility and potential inhibitory effects on inflammatory markers, indicating their utility in anti-inflammatory drug development (Sun et al., 2019).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Some of these compounds produced significant hypotension in the spontaneously hypertensive rat model, suggesting their potential as antihypertensive agents (Takai et al., 1986).
properties
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-16-10-13(7-8-17(16)22)19(26)24-9-3-4-14(11-24)25-12-23-18-6-2-1-5-15(18)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIRHNYSNGBLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.